molecular formula C15H15Cl2N3O B13769009 4(3H)-Quinazolinone, 3-((phenylamino)methyl)-, dihydrochloride CAS No. 75159-47-6

4(3H)-Quinazolinone, 3-((phenylamino)methyl)-, dihydrochloride

Cat. No.: B13769009
CAS No.: 75159-47-6
M. Wt: 324.2 g/mol
InChI Key: KCCBHAMYUJJKBV-UHFFFAOYSA-N
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Description

4(3H)-Quinazolinone, 3-((phenylamino)methyl)-, dihydrochloride is a heterocyclic compound that belongs to the quinazolinone family Quinazolinones are known for their diverse biological activities and are widely studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4(3H)-Quinazolinone, 3-((phenylamino)methyl)-, dihydrochloride typically involves the reaction of anthranilamide (2-aminobenzamide) with an aldehyde or ketone in the presence of a catalyst. One common method employs graphene oxide nanosheets as a catalyst in an aqueous medium at room temperature . This method is environmentally friendly and efficient, providing high yields of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, the choice of catalysts and reaction conditions can be optimized to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

4(3H)-Quinazolinone, 3-((phenylamino)methyl)-, dihydrochloride can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinazolinone derivatives.

    Reduction: Reduction reactions can yield dihydroquinazolinone derivatives.

    Substitution: Substitution reactions can introduce different functional groups into the quinazolinone ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Substitution reactions may involve reagents like halogens, alkylating agents, and nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives with different substituents, while reduction can produce dihydroquinazolinone derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4(3H)-Quinazolinone, 3-((phenylamino)methyl)-, dihydrochloride involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes, leading to the disruption of cellular processes. For example, it may inhibit cyclin-dependent kinases, which play a crucial role in cell cycle regulation . This inhibition can result in the suppression of cell proliferation and induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    Quinazolin-4(3H)-one: A closely related compound with similar biological activities.

    2-Phenylquinazolin-4(3H)-one: Another derivative with potential therapeutic applications.

    3-(Phenylamino)methylquinazolin-4(3H)-one: A compound with a similar structure but different substituents.

Uniqueness

4(3H)-Quinazolinone, 3-((phenylamino)methyl)-, dihydrochloride is unique due to its specific substitution pattern, which can influence its biological activity and chemical reactivity. The presence of the phenylamino group and the dihydrochloride salt form can enhance its solubility and stability, making it a valuable compound for research and industrial applications .

Properties

CAS No.

75159-47-6

Molecular Formula

C15H15Cl2N3O

Molecular Weight

324.2 g/mol

IUPAC Name

3-(anilinomethyl)quinazolin-4-one;dihydrochloride

InChI

InChI=1S/C15H13N3O.2ClH/c19-15-13-8-4-5-9-14(13)17-11-18(15)10-16-12-6-2-1-3-7-12;;/h1-9,11,16H,10H2;2*1H

InChI Key

KCCBHAMYUJJKBV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NCN2C=NC3=CC=CC=C3C2=O.Cl.Cl

Origin of Product

United States

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